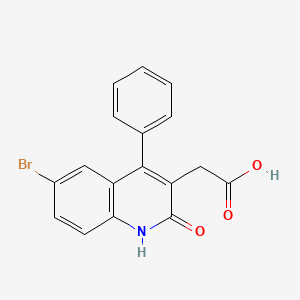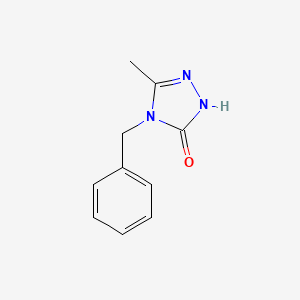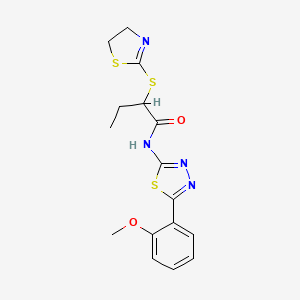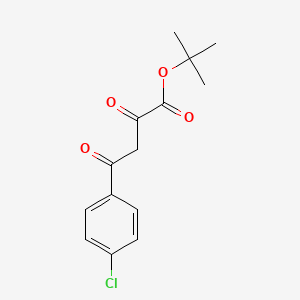
2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid
Description
The compound "2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid" is a derivative of hydroxyquinoline, which is a class of compounds known for their interesting chemical properties and potential applications in various fields, including catalysis and fluorescence. Although the specific compound is not directly mentioned in the provided papers, related compounds and their properties and reactions can give insights into its characteristics.
Synthesis Analysis
The synthesis of hydroxyquinoline derivatives often involves regioselective bromination and other substitution reactions. For instance, the synthesis of "2-(3-Bromo-4-methoxyphenyl)acetic acid" was achieved by brominating 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% success rate . Similarly, the synthesis of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes involved the use of N-heterocyclic carbenes (NHCs) and triphenylphosphine, indicating the versatility of hydroxyquinoline derivatives in forming complex structures .
Molecular Structure Analysis
The molecular structure of hydroxyquinoline derivatives is characterized by the presence of a phenyl ring and various substituents that influence the overall geometry and electronic distribution. For example, in "2-(3-Bromo-4-methoxyphenyl)acetic acid," the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted, which could be similar in the compound of interest .
Chemical Reactions Analysis
Hydroxyquinoline derivatives participate in various chemical reactions, including coupling reactions and excited-state proton transfer. The cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were used in Suzuki coupling reactions, demonstrating their potential as catalysts . Additionally, the excited-state proton transfer along a hydrogen-bonded molecular wire in a 6-hydroxyquinoline/acetic acid complex indicates that similar compounds might exhibit interesting photochemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxyquinoline derivatives are influenced by their molecular structure and substituents. For instance, the solubility, fluorescence, and stability of these compounds can vary significantly. The brominated hydroxyquinoline was found to have increased solubility and low fluorescence, making it useful as a photolabile protecting group . The stability of these compounds under various conditions, such as heat and light, is also noteworthy, as seen in the novel stable fluorophore 6-methoxy-4-quinolone .
Scientific Research Applications
Photolabile Protecting Group for Carboxylic Acids
2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid and its derivatives have been explored as photolabile protecting groups for carboxylic acids. A specific derivative, 8-bromo-7-hydroxyquinoline (BHQ), demonstrates greater single-photon quantum efficiency compared to other caging groups like 4,5-dimethoxy-4-nitrobenzyl ester and 6-bromo-7-hydroxycoumarin-4-ylmethyl. BHQ's sensitivity to multiphoton-induced photolysis, increased solubility, and low fluorescence make it particularly useful for caging biological messengers in vivo, highlighting its potential in controlled release mechanisms in biological systems (Fedoryak & Dore, 2002).
Synthesis of Quinolone Derivatives and Antimicrobial Activity
Research into quinoline derivatives, closely related to 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid, has demonstrated the synthesis of compounds with potential antimicrobial properties. The study on pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids shows that these compounds, when brominated, exhibit antitubercular activity, suggesting a role in developing antimicrobial agents (Ukrainets et al., 2009).
Fluorescent Brightening Agents
The condensation and further chemical manipulation of 6-bromoquinoline derivatives have shown potential applications as fluorescent brightening agents. These derivatives, through a series of chemical reactions, were explored for their use as fluorescent compounds, indicating the versatility of 6-bromoquinoline derivatives in material science and industrial applications (Rangnekar & Shenoy, 1987).
Anticancer Activity
Derivatives of 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid have been synthesized and evaluated for their in vitro anticancer activity. A specific study synthesized a series of 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methylquinolin-2(1H)-one and found that certain compounds exhibited cytotoxic activity against the MDA-MB cell line, illustrating the potential of these derivatives in cancer therapy (Bajaj et al., 2017).
properties
IUPAC Name |
2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKVDFRKLWQRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331245 | |
| Record name | 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetic acid | |
CAS RN |
65418-09-9 | |
| Record name | 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901331245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2549324.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B2549326.png)
![2-(cyclopent-2-en-1-yl)-N-methyl-N-{1-[2-(pyridin-4-yl)ethyl]piperidin-4-yl}acetamide](/img/structure/B2549327.png)

![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)

![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2549335.png)

![1-cyclopentyl-2-imino-8-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2549339.png)

![(2R)-N~1~-(3,4-dimethylphenyl)-N~2~-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B2549342.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide](/img/structure/B2549344.png)